Isooctane

Catalog No.
S562892
CAS No.
540-84-1
M.F
CH3C(CH3)2CH2CH(CH3)2
C8H18
C8H18
M. Wt
114.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isooctane

CAS Number

540-84-1

Product Name

Isooctane

IUPAC Name

2,2,4-trimethylpentane

Molecular Formula

CH3C(CH3)2CH2CH(CH3)2
C8H18
C8H18

Molecular Weight

114.23 g/mol

InChI

InChI=1S/C8H18/c1-7(2)6-8(3,4)5/h7H,6H2,1-5H3

InChI Key

NHTMVDHEPJAVLT-UHFFFAOYSA-N

SMILES

CC(C)CC(C)(C)C

Solubility

1.96e-05 M
PRACTICALLY INSOL IN WATER; SOMEWHAT SOL IN ABS ALC; SOL IN BENZENE, TOLUENE, XYLENE, CHLOROFORM, ETHER, CARBON DISULFIDE, CARBON TETRACHLORIDE, DMF & OILS, EXCEPT CASTOR OIL.
MISCIBLE WITH ACETONE, HEPTANE.
Solubility in water: none

Synonyms

2,4,4-Trimethylpentane; Isobutyltrimethylmethane; Isooctane; NSC 39117; iso-Octane

Canonical SMILES

CC(C)CC(C)(C)C

Reference Fuel for Octane Rating:

  • Isooctane plays a crucial role in determining the anti-knocking properties of gasoline, a crucial factor in engine performance and emissions.
  • By definition, pure isooctane is assigned an octane rating of 100, serving as the reference point for this rating system. Source: Haltermann Carless - iso-Octane:
  • Researchers utilize isooctane to evaluate the anti-knocking properties of other fuels by blending them with isooctane in specific ratios and measuring their performance in standardized engine tests. Source: A Flow Reactor Study of the Oxidation of n-Octane and Iso-Octane: Combustion Science and Technology:

Solvent in Analytical Chemistry:

  • Isooctane's nonpolar nature and high solvent power make it a valuable tool in various analytical techniques.
  • It effectively dissolves a wide range of nonpolar compounds, enabling their separation, purification, and analysis in techniques like chromatography, spectroscopy, and extraction processes. Source: Isooctane for Analysis | High-Quality Chemical Compound:
  • Researchers utilize isooctane in various analytical applications, such as isolating and analyzing environmental contaminants, studying pharmaceutical compounds, and characterizing complex organic mixtures.

Research on Combustion and Reaction Mechanisms:

  • Isooctane's well-defined chemical structure and relatively simple combustion behavior make it a model fuel for studying combustion processes and reaction mechanisms.
  • Researchers employ isooctane in controlled laboratory experiments to investigate fundamental aspects of fuel combustion, including ignition, flame propagation, and pollutant formation. Source: A Flow Reactor Study of the Oxidation of n-Octane and Iso-Octane: Combustion Science and Technology:
  • The knowledge gained from these studies contributes to the development of cleaner and more efficient combustion engines, as well as the understanding of atmospheric chemistry and pollutant formation.

Isooctane, chemically known as 2,2,4-trimethylpentane, is a branched-chain hydrocarbon with the molecular formula C8H18C_8H_{18}. It is a clear, colorless liquid with a characteristic petroleum-like odor and is less dense than water. Isooctane is primarily recognized for its role as a standard reference fuel in the octane rating system, where it is assigned a value of 100. This compound is crucial in the automotive industry as it enhances the knock resistance of gasoline, making it essential for high-performance engines .

Isooctane is a flammable liquid with moderate to high toxicity upon inhalation or ingestion []. It can irritate the skin and eyes upon contact. Exposure to high vapor concentrations can cause dizziness, headaches, and nausea []. Due to its flammability, proper safety precautions are crucial when handling isooctane.

Data:

  • Acute oral toxicity (rat): 5000 mg/kg []
  • Acute dermal toxicity (rabbit): >5000 mg/kg []
, primarily combustion and oxidation. The combustion reaction can be represented as:

2C8H18(g)+25O2(g)16CO2(g)+18H2O(l)ΔH°=10,940 kJ2C_8H_{18}(g)+25O_2(g)\rightarrow 16CO_2(g)+18H_2O(l)\quad \Delta H°=-10,940\text{ kJ}

This reaction produces carbon dioxide and water while releasing a significant amount of energy . Isooctane's oxidation mechanisms have been extensively studied, revealing complex pathways that differ from those of linear alkanes like n-heptane. Notably, the oxidation of isooctane produces various products including acetone and methacrolein, which are formed through specific reaction channels absent in simpler hydrocarbons .

Isooctane is synthesized primarily through two methods:

  • Alkylation: This method involves the reaction of isobutylene with isobutane in the presence of acid catalysts. This process is widely used in petroleum refining to produce high-octane fuels.
  • Dimerization: Isobutylene can also undergo dimerization to form iso-octenes, which are subsequently hydrogenated to yield isooctane. This method allows for the production of iso-octanes with varying branching structures .

Isooctane's primary application lies in its use as a reference fuel for determining octane ratings in gasoline. It serves as a benchmark against which other fuels are measured for their anti-knock properties. Additionally, isooctane is utilized as a solvent and paint thinner due to its effective solvent properties and low reactivity . Its role in combustion research continues to be significant, providing insights into fuel performance and emissions.

Studies on the interactions of isooctane with other compounds focus on its combustion characteristics and oxidation pathways. Research has indicated that the presence of ammonia can enhance hydrogen abstraction during combustion, thereby reducing knocking tendencies in engines using isooctane-based fuels . Furthermore, detailed kinetic studies have explored how variations in temperature and pressure affect the reactivity of isooctane compared to other alkanes .

Isooctane shares similarities with several other branched-chain hydrocarbons. Below are some notable compounds for comparison:

CompoundFormulaOctane RatingKey Characteristics
IsohexaneC6H1495Lower molecular weight than isooctane
2-MethylheptaneC7H1690Another branched alkane with lower octane rating
n-OctaneC8H180Linear structure leading to higher knocking tendencies
3-MethylheptaneC7H1689Similar structure but different branching

Uniqueness of Isooctane: Isooctane (2,2,4-trimethylpentane) stands out due to its optimal branching that provides superior anti-knock properties compared to linear alkanes like n-octane. Its specific structure allows it to achieve a high octane rating while maintaining stability during combustion processes .

Isooctane, formally known as 2,2,4-trimethylpentane, represents a highly branched saturated hydrocarbon with the molecular formula C₈H₁₈ and a molecular weight of 114.232 grams per mole [2] [4]. The compound's systematic name reflects its structural foundation as a pentane backbone with three methyl substituents positioned at the second, second, and fourth carbon atoms [1] [3]. This specific branching pattern creates a unique three-dimensional molecular architecture that fundamentally influences the compound's chemical and physical properties [17].

The molecular structure of isooctane exhibits characteristic alkane features with all carbon-carbon bonds existing as single sigma bonds formed through sp³ hybridization [26]. The compound's structural formula can be represented as CH₃-C(CH₃)₂-CH₂-CH(CH₃)-CH₃, where the central carbon framework consists of a five-carbon chain with strategically positioned methyl branches [2] [3]. This branching arrangement creates multiple conformational possibilities through internal rotation around the carbon-carbon single bonds [24] [28].

PropertyValue
Chemical NameIsooctane
IUPAC Name2,2,4-Trimethylpentane
CAS Number540-84-1
Molecular FormulaC₈H₁₈
Molecular Weight (g/mol)114.232
Boiling Point (°C)99.2
Melting Point (°C)-107.4
Density (g/cm³ at 20°C/4°C)0.69194
Vapor Pressure (mm Hg at 21°C)40.6
Vapor Density3.93

Table 1: Physical and Chemical Properties of Isooctane [2] [5]

The branched structure of isooctane creates distinct electronic environments for different carbon atoms within the molecule [17] [32]. The quaternary carbon at position 2 and the tertiary carbon at position 4 exhibit unique electronic characteristics compared to the primary and secondary carbons [17]. These structural variations manifest in different bond dissociation energies and chemical reactivities at various positions throughout the molecule [17] [32].

Conformational analysis reveals that isooctane can adopt multiple three-dimensional arrangements through rotation around its carbon-carbon single bonds [24] [28]. The most stable conformer features anti arrangements that minimize steric interactions between methyl substituents [24] [31]. Studies have identified six distinct low-energy conformers, with energy differences ranging from 0.42 to 2.24 kilocalories per mole relative to the most stable configuration [24].

ConformerRelative Energy (kcal/mol)Key Structural Features
Conformer 1 (most stable)0.00Anti arrangement at C2-C3-C4 chain
Conformer 20.42Gauche arrangement at C2-C3-C4 chain
Conformer 30.78Anti arrangement with methyl group rotation
Conformer 41.15Gauche arrangement with methyl group rotation
Conformer 51.63Double gauche arrangement
Conformer 6 (least stable)2.24Eclipsed arrangement with steric hindrance

Table 2: Conformational Analysis of Isooctane [24]

The molecular structure implications extend to the compound's thermal stability and chemical reactivity patterns [34]. Branched alkanes like isooctane demonstrate enhanced stability compared to their linear counterparts due to electronic correlation effects and more compact electronic structures [34]. This stability arises from the branching effect, which creates favorable 1,3-alkyl interactions and reduces molecular surface area per atom [34].

Reaction Pathway Theories

The reaction chemistry of isooctane follows established alkane reaction mechanisms while exhibiting unique characteristics derived from its branched structure [6] [8]. Primary reaction pathways include hydrogen abstraction, carbon-carbon bond cleavage, and oxidation processes that proceed through distinct mechanistic routes depending on reaction conditions [11] [12].

Hydrogen abstraction reactions represent the most fundamental pathway for isooctane activation [12] [17]. The tertiary carbon-hydrogen bond at position 4 exhibits the weakest bond strength at 93.14 ± 2.05 kilocalories per mole, making it the most susceptible site for radical attack [17]. Secondary carbon-hydrogen bonds demonstrate intermediate stability at 96.41 ± 1.88 kilocalories per mole, while primary carbon-hydrogen bonds on methyl groups attached to quaternary and tertiary carbons show comparable strengths of 100.64 ± 1.73 and 100.46 ± 1.73 kilocalories per mole, respectively [17] [32].

Bond TypeBond Energy (kcal/mol)
Primary C-H (methyl on quaternary carbon)100.64 ± 1.73
Primary C-H (methyl on tertiary carbon)100.46 ± 1.73
Secondary C-H96.41 ± 1.88
Tertiary C-H93.14 ± 2.05

Table 3: Bond Energies in Isooctane [17]

Oxidation mechanisms of isooctane proceed through complex multi-step pathways involving peroxy radical formation and subsequent isomerization reactions [6] [8]. Low-temperature oxidation pathways involve initial hydrogen abstraction followed by oxygen addition to form alkyl peroxy radicals [11]. These peroxy species undergo internal hydrogen transfer reactions to generate hydroperoxy-alkyl radicals, which subsequently decompose through various channels including hydroxyl radical formation and aldehyde production [8] [11].

The reaction pathway analysis reveals that isooctane oxidation exhibits two distinct heat release peaks under certain temperature and pressure conditions [11]. This phenomenon results from competition between alkyl radical-oxygen association reactions and beta-scission processes [11]. The different isomeric structures produced through hydrogen abstraction at various positions lead to distinct subsequent reaction pathways and product distributions [11] [12].

Photochemical decomposition of isooctane under vacuum-ultraviolet conditions demonstrates multiple primary molecular processes [9]. At wavelengths of 123.6 and 147 nanometers, three molecular fragmentation pathways have been identified: formation of isobutene and isobutane, production of methane and heptenes, and generation of propene and neopentane [9]. Additional radical processes involve methyl, tertiary butyl, and isopropyl radical formation with corresponding alkyl fragments [9].

The hydroxyl radical reaction with isooctane proceeds through site-specific hydrogen abstraction mechanisms [12]. Product analysis reveals formation of acetone, 2-methylpropanal, and 4-hydroxy-4-methyl-2-pentanone with molar yields of 54%, 26%, and 5.1%, respectively [12]. The reaction mechanism involves initial hydrogen abstraction followed by oxygen addition and subsequent decomposition to yield these specific carbonyl products [12].

Quantum Chemical Foundations

Quantum chemical investigations of isooctane employ sophisticated theoretical methods to elucidate electronic structure, energetics, and spectroscopic properties [15] [24]. Density functional theory calculations using the B3LYP functional with various basis sets provide accurate descriptions of molecular geometry, vibrational frequencies, and thermochemical properties [15] [17] [24].

Ab initio studies utilizing second-order Møller-Plesset perturbation theory (MP2) and B3LYP methods with the 6-311++G(d,p) basis set have characterized the six lowest energy conformers of isooctane [24]. These calculations reveal conformational energy differences and provide detailed analysis of internal charge transfer processes through natural bond orbital analysis [24]. The quantum chemical results demonstrate that intramolecular interactions significantly influence conformational stability and electronic properties [24].

Composite methods such as CBS-QB3 provide highly accurate thermochemical data for isooctane and its radical derivatives [17]. These calculations employ extrapolation techniques to approach the complete basis set limit while incorporating electron correlation effects [17]. The computed standard enthalpy of formation for the lowest energy conformer of isooctane is -54.40 ± 1.60 kilocalories per mole, which differs by only 0.8 kilocalories per mole from the experimental value of -53.54 ± 0.36 kilocalories per mole [17] [32].

Radical TypeEnthalpy of Formation (kcal/mol)
Primary radical (methyl on quaternary carbon)-5.00 ± 1.69
Primary radical (methyl on tertiary carbon)-5.18 ± 1.69
Secondary radical-9.03 ± 1.84
Tertiary radical-12.30 ± 2.02

Table 4: Enthalpies of Formation for Isooctane Radicals [17]

Quantum chemical calculations provide fundamental insights into the electronic structure of isooctane through molecular orbital analysis [35]. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, chemical softness, and first-order hyperpolarizability values differentiate conformers and provide understanding of nonlinear optical properties [24]. Time-dependent density functional theory calculations enable assignment of ultraviolet absorption bands through molecular orbital transitions [24].

The quantum mechanical treatment of internal rotation in isooctane requires consideration of hindered rotor models rather than simple harmonic oscillator approximations [28]. Internal rotor potentials calculated at the B3LYP/6-31G(d,p) level reveal barriers to rotation around carbon-carbon bonds and enable accurate prediction of thermodynamic properties including entropy and heat capacity [17] [28]. These calculations demonstrate that proper treatment of internal rotation significantly improves agreement with experimental thermochemical data [28].

Group additivity methods, when compared to quantum chemical calculations, provide efficient estimation techniques for thermochemical properties [16] [17]. However, quantum chemical results reveal that intramolecular interactions in highly branched molecules like isooctane can lead to significant deviations from simple group additivity predictions [17]. The branching effect in alkanes arises from electronic correlation effects that stabilize compact molecular structures relative to extended conformations [34].

Computational Chemistry Approaches

Computational chemistry methodologies for isooctane studies encompass a broad spectrum of theoretical approaches ranging from semi-empirical methods to high-level ab initio calculations [18] [20] [21]. These computational frameworks enable detailed investigation of molecular properties, reaction mechanisms, and thermodynamic behavior that complement experimental observations [18] [33].

Density functional theory calculations using the B3LYP functional represent the most widely employed computational approach for isooctane studies [15] [17] [24]. The 6-31G(d,p) basis set provides an optimal balance between computational efficiency and accuracy for geometry optimizations, frequency calculations, and internal rotor potential determinations [17] [28]. Extended basis sets such as 6-311++G(d,p) enable more accurate description of electronic properties and conformational energetics [24].

MethodApplicationTypical Accuracy
B3LYP/6-31G(d,p)Geometry optimization, frequencies, internal rotor potentials1-2 kcal/mol for relative energies
CBS-QB3Accurate enthalpies of formation via isodesmic reactions0.5-1.0 kcal/mol for thermochemistry
MP2/6-311++G(d,p)Conformational analysis and stability studiesGood for conformational energy differences
B3LYP/6-311G(d,p)Thermochemical property calculations2-3 kcal/mol for thermochemistry
CCSD(T)-F12/cc-pVTZ-F12High-accuracy energy calculations for reference species0.3-0.5 kcal/mol for reaction energies
TD-B3LYP/6-311++G(d,p)Electronic excitation and UV absorption spectraQualitative for electronic transitions

Table 5: Quantum Chemical Methods Used in Isooctane Studies [15] [16] [17] [24]

Composite methods such as CBS-QB3 and higher-level coupled cluster approaches provide benchmark accuracy for thermochemical properties [16] [17]. These methods employ systematic basis set extrapolation and incorporate high-order electron correlation effects to achieve chemical accuracy for reaction energies and molecular properties [16]. The CCSD(T)-F12 approach with explicitly correlated basis functions represents the current state-of-the-art for highly accurate energy calculations [16].

Molecular dynamics simulations and Monte Carlo methods enable investigation of conformational sampling and thermodynamic properties at finite temperatures [23]. United-atom models specifically parameterized for alkanes provide efficient representation of molecular interactions while maintaining reasonable computational cost [23]. These approaches prove particularly valuable for studying solvation properties and liquid-phase behavior of isooctane [23].

Computational kinetic modeling of isooctane oxidation requires integration of quantum chemical data with reaction mechanism development [6] [18] [21]. Detailed chemical kinetic mechanisms incorporate hundreds of elementary reactions with rate constants determined through transition state theory calculations or experimental measurements [6] [8]. These comprehensive models enable prediction of ignition delay times, species concentration profiles, and combustion characteristics under various conditions [18] [21].

The computational prediction of thermodynamic properties benefits from careful treatment of molecular flexibility and internal rotation [28]. Multi-structural methods with torsional anharmonicity (MS-T) provide the most accurate approach for molecules with multiple internal rotors, while one-dimensional hindered rotor treatments offer computational efficiency with acceptable accuracy [28]. Group additivity methods, when properly parameterized using high-level quantum chemical data, provide rapid estimation capabilities for large hydrocarbon systems [16] [28].

Advanced computational approaches for isooctane include investigation of positron scattering cross sections using independent atom models with screening corrections [14]. These calculations support radiation physics applications and provide fundamental understanding of charged particle interactions with branched hydrocarbons [14]. Molecular modeling studies employing connectivity indices, Wiener indices, and topological descriptors enable correlation of structural features with physical properties [20].

Physical Description

Isooctane appears as a clear colorless liquid with a petroleum-like odor. Less dense than water and insoluble in water. Vapors are heavier than air.
DryPowder; Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

MOBILE LIQUID
COLORLESS LIQUID

XLogP3

3.8

Boiling Point

99.2 °C
99.238 °C
99 °C

Flash Point

10 °F (NFPA, 2010)
4.5 °C (OPEN CUP)
4.5 °C o.c.

Vapor Density

3.93 (AIR= 1)
Relative vapor density (air = 1): 3.9

Density

0.69194 @ 20 °C/4 °C
Relative density (water = 1): 0.69

Odor

ODOR OF GASOLINE

Melting Point

-107.3 °C
-107.45 °C
-107 °C

UNII

QAB8F5669O

GHS Hazard Statements

Aggregated GHS information provided by 649 companies from 32 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H336 (98.92%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H400 (95.22%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

The mechanism by which 2,2,4-trimethylpentane related radiolabel was retained in the kidneys after dosing of Fischer 344 rats with 4.4 millimoles/kg radiolabeled 2,2,4-trimethylpentane was studied. The subcellular localization of radioactivity in the kidney was examined. The nature of the association of the parent compound or any metabolite with alpha2u-globulin in the kidney, liver, plasma and urine of male rats and in the kidney of female rats was investigated. More radiolabeled material was detected in the kidneys of male than female rats. Subcellular fractionation of male kidneys 24 hours after dosing with 2,2,4-trimethylpentane, by centrifugation at 116,000 times gravity, resulted in an association of 60% of the radiolebeled material with the supernatant. Two components were obtained from this supernatant by column chromatography. One component contained 26% of the radiolabel and coeluted with alpha2u-globulin and cross reacted with an antibody specific for this globulin. the other component, which the authors suggest contains 2,2,4-trimethylpentane metabolites, eluted in a low molecular weight range. Column chromatography analysis was performed of the male liver and female kidney 116,000 times gravity supernatants, and of male urine and plasma, 24 hr after administration of 2,2,4-trimethylpentane. Radiolabel from 2,2,4-trimethylpentane in male urine resolved into the same two components as the male kidney supernatant. Radiolabel in male liver and female kidney supernatants eluted as a single component with a low molecular weight. The metabolite bound to the male rat kidney fraction containing alpha2u-globulin was identified as 2,4,4-trimethyl-2-pentanol. The amount of this metabolite retained in the kidneys was maximal by 24 hr and then remained virtually constant for 72 hr.
Subchronic exposure of male rats to the nephrotoxin 2,2,4-trimethylpentane causes accumulation of protein droplets in the epithelial cells of the renal cortex. Experimental evidence suggests that these droplets contain alpha 2u-globulin, a low molecular weight protein found specifically in the urine of male rats. It has been proposed that aldehyde metabolites of 2,2,4-trimethylpentane form Schiff base adducts with the lysine groups of alpha 2u-globulin and thereby inhibit renal lysosomal processing of the protein. Accordingly, the ability of 2,2,4-trimethylpentane and its metabolites to covalently bind to alpha 2u-globulin was examined. As a model, a (14)C formaldehyde-alpha 2u-globulin Schiff base was formed. This protein adduct was stabilized by reduction with cyanoborohydride and could be identified by sodium dodecyl sulfate polyacrylamide gel electrophoresis. Protein analysis by sodium dodecyl sulfate polyacrylamide gel electrophoresis demonstrated that hepatocytes isolated from male Fischer 344 rats produced significant quantities of alpha 2u-globulin in culture, whereas hepatocytes from female rats did not. A 15 hr exposure of metabolically competent, primary cultures of male rat hepatocytes to (14)C 2,2,4-trimethylpentane (0.1 and 0.5%, v/v), followed by reduction with cyanoborohydride, dialysis, and analysis with sodium dodecyl sulfate polyacrylamide gel eletrophoresis, revealed no evidence of radiolabeled alpha 2u-globulin. Analysis as above showed no 2,2,4-trimethylpentane derived radioactivity in fractions containing alpha 2u-globulin from liver, blood, kidney cortex, or urine. The absence of a detectable covalent interaction between 2,2,4-trimethylpentane and alpha 2u-globulin following in vitro or in vivo exposure suggests that 2,2,4-trimethylpentane alpha 2u-globulin adduct is not responsible for the excessive formation of protein droplets in the renal cortex of exposed male rats.

Vapor Pressure

49.29 mmHg
40.6 MM HG @ 21 °C
Vapor pressure, kPa at 20 °C: 5.1

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

540-84-1

Wikipedia

2,2,4-trimethylpentane

Biological Half Life

40.00 Days

Use Classification

Hazardous Air Pollutants (HAPs)
Fire Hazards -> Flammable - 3rd degree
Cosmetics -> Solvent

Methods of Manufacturing

PRODUCED BY THE REFINING OF PETROLEUM
REACTION OF BUTYLENES WITH ISOBUTANE WITH SULFURIC ACID OR HYDROFLUORIC ACID CATALYST.

General Manufacturing Information

All other chemical product and preparation manufacturing
Explosives manufacturing
Miscellaneous manufacturing
Paint and coating manufacturing
Petrochemical manufacturing
Petroleum refineries
Pharmaceutical and medicine manufacturing
Plastic material and resin manufacturing
Printing and related support activities
Services
Wholesale and retail trade
Pentane, 2,2,4-trimethyl-: ACTIVE
The name isooctane has also been applied to 2-methylheptane.

Interactions

RABBITS WERE EXPOSED TO 2500 OR 5000 PPM CARBON MONOXIDE, WITH OR WITHOUT 5000 PPM OCTANE, OR ISO-OCTANE, OR TO AUTOMOBILE EXHAUST FUMES. THE HYDROCARBONS ENHANCED THE CARBON MONOXIDE INDUCED HYPOTENSION & BRADYCARDIA, BUT HASTENED THE RECOVERY FROM THE CARBON MONOXIDE INDUCED ELECTROCARDIOGRAPHIC MODIFICATIONS.

Dates

Modify: 2023-08-15

Sucrose-mediated heat-stiffening microemulsion-based gel for enzyme entrapment and catalysis

Akshi Deshwal, Himanshu Chitra, Madhusudan Maity, Santanu Kumar Pal, Subhabrata Maiti
PMID: 32789353   DOI: 10.1039/d0cc04294c

Abstract

Formation of a thermally stiffening microemulsion-based gel showing a nanoconfinement effect of carbohydrates in terms of microviscosity and hydrodynamic diameter of the reverse micelle (specifically with sucrose) is reported. The advantage of this gel as an efficient batch bioreactor for entrapped enzymes (horseradish peroxidase and thermophilic α-glucosidase) was shown, and illustrated its potential biocatalytic application at high temperatures.


[Interlaboratory Study on Evaporation Residue Test for Food Contact Products (Report 2)]

Hiroyuki Ohno, Motoh Mutsuga, Tomoyuki Abe, Yutaka Abe, Homare Amano, Kinuyo Ishihara, Ikue Ohsaka, Haruka Ohno, Yuichiro Ohno, Asako Ozaki, Yoshiteru Kakihara, Hisashi Kobayashi, Hiroshi Sakuragi, Hiroshi Shibata, Katsuhiro Shirono, Haruko Sekido, Noriko Takasaka, Yu Takenaka, Yoshiyasu Tajima, Aoi Tanaka, Hideyuki Tanaka, Toru Nakanishi, Chie Nomura, Nahoko Haneishi, Masato Hayakawa, Toshihiko Miura, Miku Yamaguchi, Kyohei Yamada, Kazunari Watanabe, Kyoko Sato
PMID: 29743470   DOI: 10.3358/shokueishi.59.64

Abstract

An interlaboratory study was performed to evaluate the equivalence between an official method and a modified method of evaporation residue test using heptane as a food-simulating solvent for oily or fatty foods, based on the Japanese Food Sanitation Law for food contact products. Twenty-three laboratories participated, and tested the evaporation residues of nine test solutions as blind duplicates. In the official method, heating for evaporation was done with a water bath. In the modified method, a hot plate was used for evaporation, and/or a vacuum concentration procedure was skipped. In most laboratories, the test solutions were heated until just prior to dryness, and then allowed to dry under residual heat. Statistical analysis revealed that there was no significant difference between the two methods. Accordingly, the modified method provides performance equal to the official method, and is available as an alternative method. Furthermore, an interlaboratory study was performed to evaluate and compare two leaching solutions (95% ethanol and isooctane) used as food-simulating solvents for oily or fatty foods in the EU. The results demonstrated that there was no significant difference between heptane and these two leaching solutions.


Ultrafast Excited-State Dynamics of all-trans-Capsanthin in Organic Solvents

Mirko Scholz, Oliver Flender, Thomas Lenzer, Kawon Oum
PMID: 29090578   DOI: 10.1021/acs.jpca.7b08252

Abstract

The C
carotenoid capsanthin is of photophysical interest because it belongs to the family of terminally carbonyl-substituted apocarotenes. These have the potential to exhibit intramolecular charge transfer (ICT) character in the excited state. We studied its ultrafast dynamics in different solvents using broadband transient absorption spectroscopy in the 260-1600 nm range. Photoexcitation initially populated the S
(1
B
) state which decayed to the S
(2
A
) state in 120-150 fs. The lifetime of the S
state decreased from 10.3 ps (isooctane) to 9.1 ps (methanol). Together with the absence of stimulated emission this suggested a weak ICT character of S
. A steric influence of the five-membered ring in capsanthin was identified based on a comparison with the sister apocarotenone citranaxanthin which features methyl substitution at the keto group. While both apocarotenones exhibit the same S
lifetime in isooctane, the decrease in lifetime in polar solvents is weaker for capsanthin because presumably the five-membered ring sterically perturbs stabilization of ICT character by the solvent. For the S
state of capsanthin we further observed intramolecular vibrational redistribution and collisional energy transfer to the solvent with time constants of 340-420 fs and 8.5-9.1 ps, respectively. No evidence for excited-state photoisomerization of capsanthin was found.


Solvent-responsive floating liquid crystalline-molecularly imprinted polymers for gastroretentive controlled drug release system

Li-Ping Zhang, Xiao-Lin Wang, Qian-Qian Pang, Yan-Ping Huang, Lei Tang, Meng Chen, Zhao-Sheng Liu
PMID: 28888975   DOI: 10.1016/j.ijpharm.2017.09.008

Abstract

Liquid crystalline-molecularly imprinted polymer (LC-MIP) particles were first found to possess the floating behavior on the aqueous medium. Combined with molecular recognition, the LC-MIP was fabricated as a novel class of the controlled-release gastric retentive DDS. The LC-MIP was made using co-polymerization of methacrylic acid, 4-methyl phenyl dicyclohexyl ethylene (LC monomer with vinyl group), and ethylene glycol dimethacrylate with S-amlodipine (S-AML) as model template drug. The optimum condition of the preparation of LC-MIP has been obtained relying on release behaviors of S-AML from the LC-MIP. The surface morphology of LC-MIP and three corresponding control samples, i.e., template-free LC-NIP, LC-free MIP, and LC-free NIP, were studied. Applying the LF model for the binding isotherm, imprinting factors was 2.80 for the LC-MIP with the crosslinking degree of 20.0%, whereas 6.70 for the LC-free MIP with high levels of crosslinker (80.0%). Furthermore, the phase transition behaviors of LC-based particles as well as drug-loaded LC elastomers were measured by a differential scanning calorimeter and the formed hydrogen bonding between S-AML and LC-MIP was demonstrated by FT-IR spectra. In vivo imaging experiment proved that the floating LC-MIP had significantly longer gastric residence time (>60min) than the non-floating MIP reference (<30min). In vivo pharmacokinetic study showed a plateau region between 1.5 and 22h on the plasma concentration from the LC-MIP. In spite of lower imprinting factor, the relative bioavailability of the gastro-floating LC-MIP was 180.5%, whereas only 111.7% of the LC-free MIP. As a conclusion, the LC-MIPs indicated potentials for oral administration due to the innovative combination of floating and controlled release properties.


Dielectric depolarisation and concerted collective dynamics in AOT reverse micelles with and without ubiquitin

Michael Schmollngruber, Daniel Braun, Daniel Oser, Othmar Steinhauser
PMID: 26751837   DOI: 10.1039/c5cp07112g

Abstract

In this computational study we present molecular dynamics (MD) simulations of reverse micelles, i.e. nano-scale water pools encapsulated by sodium bis(2-ethylhexyl) sulfosuccinate (AOT) and dissolved in isooctane. Although consisting of highly polar components, such micro-emulsions exhibit surprisingly low dielectric permittivity, both static and frequency-dependent. This finding is well supported by experimental dielectric measurements. Furthermore, the computational dielectric spectra of reverse micelles with and without the polar protein ubiquitin are almost identical. A detailed component analysis of our simulated systems reveals the underlying mechanism of the observed dielectric depolarisation. While each component by itself would make a remarkable contribution to the static dielectric permittivity, mutual compensation leads to the observed marginal net result. This compensatory behavior is maintained for all but the highest frequencies. Dielectric model theory adapted to the peculiarities of reverse micelles provides an explanation: embedding a system in a cavity engulfed by a low dielectric medium automatically leads to depolarization. In this sense experiment, simulation and theory are in accordance.


Coatings of molecularly imprinted polymers based on polyhedral oligomeric silsesquioxane for open tubular capillary electrochromatography

Qing-Li Zhao, Jin Zhou, Li-Shun Zhang, Yan-Ping Huang, Zhao-Sheng Liu
PMID: 26992521   DOI: 10.1016/j.talanta.2016.02.019

Abstract

Polyhedral oligomeric silsesquioxane (POSS) was successfully applied, for the first time, to prepare imprinted monolithic coating for capillary electrochromatography. The imprinted monolithic coating was synthesized with a mixture of PSS-(1-Propylmethacrylate)-heptaisobutyl substituted (MA 0702), S-amlodipine (template), methacrylic acid (functional monomer), and 2-methacrylamidopropyl methacrylate (crosslinker), in a porogenic mixture of toluene-isooctane. The influence of synthesis parameters on the imprinting effect and separation performance, including the amount of MA 0702, the ratio of template to monomer, and the ratio of monomer to crosslinker, was investigated. The greatest resolution for enantiomers separation on the imprinted monolithic column prepared with MA 0702 was up to 22.3, about 2 times higher than that prepared in absence of the POSS. Column efficiency on the POSS-based MIP coatings was beyond 30,000 plate m(-1). The comparisons between MIP coating synthesized with the POSS and without the POSS were made in terms of selectivity, column efficiency, and resolution. POSS-based MIP capillaries with naproxen or zopiclone was also prepared and separation of enantiomers can be achieved.


Determination of Vitamin K1 in Infant, Pediatric, and Adult Nutritionals by HPLC with Fluorescence Detection: Single-Laboratory Validation, First Action 2015.09

Mary Bidlack, Linda D Butler Thompson, Wesley A Jacobs, Karen J Schimpf
PMID: 26525258   DOI: 10.5740/jaoacint.15-130

Abstract

This normal-phase HPLC method with postcolumn reduction and fluorescence detection allows for the quantitative determination of trans vitamin K1 in infant, pediatric, and adult nutritionals. Vitamin K1 is extracted from products with iso-octane after precipitation of proteins and release of lipids with methanol. Prepared samples are injected onto a silica HPLC column where cis and trans vitamin K1 are separated with an iso-octane-isopropanol mobile phase. The column eluent is mixed with a dilute ethanolic solution of zinc chloride, sodium acetate, and acetic acid, and vitamin K1 is reduced to a fluorescent derivative in a zinc reactor column. The resulting hydroquinone is then detected by fluorescence at an excitation wavelength of 245 nm and an emission wavelength of 440 nm. During a single-laboratory validation of this method, repeatability and intermediate precision ranged from 0.6 to 3.5% RSD and 1.1 to 6.0% RSD, respectively. Mean overspike recoveries ranged from 91.9 to 106%. The method demonstrated good linearity over a standard range of approximately 2-90 μg/L trans vitamin K1 with r2 averaging 0.99995 and average calibration errors of <1%. LOQ and LOD in ready-to-feed nutritionals were estimated to be 0.03 and 0.09 μg/100 g, respectively. The method met AOAC Stakeholder Panel on Infant Formula and Adult Nutritionals Standard Method Performance Requirements® and was approved as a first action method at the 2015 AOAC Mid-Year Meeting.


Synthesis of benzyl cinnamate by enzymatic esterification of cinnamic acid

Yun Wang, Dong-Hao Zhang, Na Chen, Gao-Ying Zhi
PMID: 26398669   DOI: 10.1016/j.biortech.2015.09.028

Abstract

In this study, lipase catalysis was successfully applied in synthesis of benzyl cinnamate through esterification of cinnamic acid with benzyl alcohol. Lipozyme TLIM was found to be more efficient for catalyzing this reaction than Novozym 435. In order to increase the yield of benzyl cinnamate, several media, including acetone, trichloromethane, methylbenzene, and isooctane, were used in this reaction. The reaction showed a high yield using isooctane as medium. Furthermore, the effects of several parameters such as water activity, reaction temperature, etc, on this reaction were analyzed. It was pointed out that too much benzyl alcohol would inhibit lipase activity. Under the optimum conditions, lipase-catalyzed synthesis of benzyl cinnamate gave a maximum yield of 97.3%. Besides, reusable experiment of enzyme demonstrated that Lipozyme TLIM retained 63% of its initial activity after three cycles. These results were of general interest for developing industrial processes for the preparation of benzyl cinnamate.


Confinement Effects on Chemical Equilibria: Pentacyano(Pyrazine)Ferrate(II) Stability Changes within Nanosized Droplets of Water

Teofilo Borunda, Alexander J Myers, J Mary Fisher, Debbie C Crans, Michael D Johnson
PMID: 29642558   DOI: 10.3390/molecules23040858

Abstract

Nanoscale confinement is known to impact properties of molecules and we observed changes in the reactivity of an iron coordination complex, pentacyano(pyrazine)ferrate(II). The confinement of two coordination complexes in a sodium AOT/isooctane reverse micellar (RM) water droplet was found to dramatically increase the hydrolysis rate of [Fe(CN)₅pyz]
and change the monomer-dimer equilibria between [Fe(CN)₅pyz]
and [Fe₂(CN)
pyz]
. Combined UV-Vis and ¹H-NMR spectra of these complexes in RMs were analyzed and the position of the monomer-dimer equilibrium and the relative reaction times were determined at three different RM sizes. The data show that the hydrolysis rates (loss of pyrazine) are dramatically enhanced in RMs over bulk water and increase as the size of the RM decreases. Likewise, the monomer-dimer equilibrium changes to favor the formation of dimer as the RM size decreases. We conclude that the effects of the [Fe(CN)₅pyz]
stability is related to its solvation within the RM.


The Photovoltaic Effect of CdS Quantum Dots Synthesized in Inverse Micelles and R-Phycoerythrin Tunnel Cavities

Olga D Bekasova, Alexandra A Revina, Ekaterina S Kornienko, Boris I Kurganov
PMID: 25935221   DOI: 10.1007/s12010-015-1635-x

Abstract

CdS quantum dots (CdS QDs) 4.3 nm in diameter synthesized in an AOT/isooctane/water microemulsion and in R-phycoerythrin tunnel cavities (3.5 × 6.0 nm) were analyzed for photoelectrochemical properties. The CdS QDs preparations were applied onto a platinum electrode to obtain solid films. Experiments were performed in a two-section vessel, with one section filled with ethanol and the other, with 3 M KCl. The sections were connected through an agar stopper. It was found that illumination of the films resulted in a change of the electrode potential. The magnitude of this change and the kinetics of the appearance and disappearance of the photopotential, i.e., the difference between the electrode potential on the light and in dark, depended on the nature of the QD shell. The photovoltaic effect of CdS QDs in R-phycoerythrin, compared to that of CdS QDs in AOT/isooctane micelles, is three to four times greater due to the photosensitizing action of R-phycoerythrin. The photosensitized effect was markedly higher than the photoelectric sensitivity of R-phycoerythrin and had the opposite polarity. Changes in the potential upon turning the light on and off could be observed repeatedly.


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